Dup 714

Thrombosis In Vivo Direct Thrombin Inhibitor

Researchers studying arterial thrombosis models face inconsistency when substituting generic direct thrombin inhibitors-arginatroban requires 390 µM and clots within 5.5 h, while Dup 714 prevents clot formation for ≥2 days at >2.2 µM without interfering with blood gas/electrolyte measurements. Dup 714 delivers: • 53% oral bioavailability (dog model) enabling PK-PD studies that parenteral agents cannot support • Dual inhibition of thrombin (Ki=0.041 nM) and factor Xa generation for coagulation cascade dissection • Superior reduction of coronary platelet and fibrin(ogen) deposition vs. argatroban in porcine angioplasty models Supplied with comprehensive analytical documentation (HPLC purity, MS) ensuring batch-to-batch reproducibility.

Molecular Formula C21H33BN6O5
Molecular Weight 460.3 g/mol
CAS No. 130982-43-3
Cat. No. B145773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDup 714
CAS130982-43-3
SynonymsAc-Phe-Pro-boroArg-OH
acetylphenylalanyl-prolyl-boroarginine
Dup 714
Dup-714
DuP714
Molecular FormulaC21H33BN6O5
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESB(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O
InChIInChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1
InChIKeyFXFYPTZERULUBS-SQNIBIBYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Dup 714 Direct Thrombin Inhibitor Overview


Dup 714 (acetylphenylalanyl-prolyl-boroarginine) is a synthetic tripeptide direct thrombin inhibitor (DTI) distinguished by a C-terminal boronic acid moiety that forms a reversible, transition-state analog complex with the active site serine of thrombin [1]. This boropeptide inhibits thrombin (Factor IIa) with high potency (Ki ~10⁻¹¹ M) and exhibits oral bioavailability [2], positioning it as a research tool for studying coagulation cascades and platelet-thrombin interactions [3].

Direct thrombin inhibitor – synthetic boronic acid peptide, transition-state analog mechanism
Oral bioavailability reported in animal models, supporting oral-dosing preclinical studies
Arterial and venous thrombosis models – characterized in angioplasty and thrombosis research

Dup 714: A Unique DTI Profile


Direct thrombin inhibitors (DTIs) are not equally effective in vivo [1]. Despite sharing a common molecular target (Factor IIa), qualitative differences in antithrombotic efficacy exist between agents like Dup 714, argatroban, and r-hirudin. These differences are partially attributed to the distinct affinity with which each DTI binds thrombin (Ki), influencing their pharmacodynamic profiles [1]. Furthermore, small changes to the Dup 714 scaffold, such as modifications to the P2 residue, can significantly alter selectivity over off-target proteases like complement factor I, impacting safety [2]. Therefore, substituting Dup 714 with a different DTI based solely on class membership is not scientifically justified and may lead to divergent experimental outcomes in thrombosis models.

Oral bioavailability Most direct thrombin inhibitors lack oral bioavailability; substituting Dup 714 may preclude oral-dosing experimental designs.
Dual thrombin/Factor Xa inhibition Dup 714 shows concentration-dependent inhibition of Factor Xa generation; generic DTIs may not reproduce this dual profile, potentially shifting coagulation cascade readouts.
Arterial model efficacy context Reported reductions in platelet deposition versus argatroban are compound-specific; model outcomes may differ with other DTIs.

Dup 714 vs. Key Analogs: Evidence


Thrombin Affinity: Comparison with Argatroban

In a porcine carotid and coronary artery angioplasty model, Dup 714 (0.1 mg/kg bolus + 0.6 mg/kg/h infusion) demonstrated significantly superior reduction of ¹²⁵I-fibrin(ogen) deposition compared to the small-molecule DTI argatroban (0.2 mg/kg/min continuous infusion) [1]. This highlights that the choice of DTI critically impacts in vivo thrombus formation, with Dup 714 offering greater protection in this model.

Thrombin affinity
Head-to-head
~975-fold higher affinity vs. argatroban (Ki 0.041 nM vs. 40 nM)
Supports potency-focused thrombin research at low concentrations
In vitro enzymatic assay; human α-thrombin
Thrombosis In Vivo Direct Thrombin Inhibitor Argatroban

Antiplatelet Activity: Hirudin Comparison

A direct comparative study revealed a nuanced functional divergence between Dup 714 and the natural DTI hirudin. While hirudin was moderately more potent at inhibiting thrombin-induced platelet aggregation (IC50 72 nM vs. 150 nM for Dup 714), Dup 714 was more potent in two other key platelet function assays [1]. This suggests that Dup 714's interaction with the thrombin-platelet axis is not identical to that of hirudin.

Antiplatelet activity
Head-to-head
Aggregation IC50: Dup 714 150 nM, hirudin 72 nM; superior fibrinogen binding and Ca²⁺ mobilization inhibition by Dup 714
Differentiated profile helps dissect thrombin-mediated platelet activation pathways
Washed human platelets; thrombin stimulation
Platelet Aggregation Hirudin Fibrinogen Binding Calcium Mobilization

In Vivo Arterial Efficacy vs. Argatroban

Unlike many peptide-based inhibitors which typically require parenteral administration due to poor oral absorption, Dup 714 exhibits significant oral bioavailability in a dog model. Following a 1 mg/kg oral dose, peak plasma concentrations reached 384-584 ng/ml, and the oral bioavailability was calculated at 53 ± 8% [1]. This is a quantifiable advantage for studies where oral dosing is a prerequisite.

In vivo arterial efficacy
Head-to-head
15-fold reduction in coronary platelet deposition vs. argatroban (10±4 vs. 151±45 ×10⁶ platelets; p
Reported greater reduction in platelet and fibrin deposition in arterial injury model
Porcine balloon angioplasty model
Oral bioavailability
Cross-study
53% ± 8% in dogs; hirudin and argatroban not orally bioavailable
Enables oral-dosing preclinical studies; unique among comparator DTIs
Dog model; ELISA and aPTT analysis
Factor Xa inhibition
Head-to-head
Dup 714: concentration-dependent, near-complete suppression; hirudin: plateau at ~40–50% inhibition
Broader inhibitory profile may support complex coagulation cascade studies
Biochemically defined prothrombinase system
Pharmacokinetics Oral Bioavailability Peptide Inhibitor

Oral Bioavailability vs. Hirudin and Argatroban

Dup 714 is selective for thrombin over other serine proteases like plasmin and tissue-type plasminogen activator (tPA). While it exhibits low nanomolar potency for thrombin (Ki ~0.01 nM), its activity against plasmin and tPA is also in the low nanomolar range, indicating a distinct selectivity window compared to more broad-spectrum inhibitors [1].

Oral bioavailability
Cross-study
53% ± 8% in dogs; hirudin and argatroban not orally bioavailable
Enables oral-dosing preclinical studies; unique among comparator DTIs
Dog model; ELISA and aPTT analysis
Enzyme Selectivity Plasmin tissue Plasminogen Activator Serine Protease

Dup 714: Key Application Scenarios


Arterial Thrombosis Angioplasty Model

Dup 714 is a preferred tool for in vivo arterial thrombosis studies in large animal models (e.g., porcine angioplasty) where an orally active DTI is required. Its demonstrated oral bioavailability of 53% in dogs [1] and its proven efficacy in reducing fibrin(ogen) deposition in injured arteries, outperforming argatroban [2], make it a unique candidate for evaluating the impact of chronic oral DTI therapy on restenosis and thrombus formation.

Oral Antithrombotic Preclinical Development

Researchers investigating the nuances of platelet activation by thrombin can leverage Dup 714's distinct inhibitory profile compared to hirudin. While both inhibit aggregation, Dup 714 shows greater potency in blocking thrombin-induced fibrinogen binding and intracellular calcium mobilization [1]. This differential activity makes Dup 714 a valuable comparator to hirudin for studies aiming to delineate the specific signaling events triggered by the thrombin receptor PAR-1 versus other thrombin-platelet interactions.

Coagulation-Protease Network Studies

Dup 714 serves as a critical reference standard and structural template in medicinal chemistry programs focused on developing novel boropeptide thrombin inhibitors. Its well-characterized synthesis [1], potent Ki (10⁻¹¹ M) [2], and the known off-target effects on complement factor I that limit its therapeutic window [3] provide a defined baseline for evaluating new analogs designed to improve selectivity, safety, or pharmacokinetic properties.

Application
Selection Property
Validation Focus
Arterial injury and stent thrombosis models
Reported high thrombin affinity
Platelet and fibrin(ogen) deposition endpoints
Oral antithrombotic PK-PD studies
Reported oral bioavailability (animal models)
Oral-dosing exposure-response modeling
Coagulation cascade feedback studies
Dual thrombin/Factor Xa inhibition profile
Factor Xa generation assays in defined systems
Blood sample anticoagulation for research analysis
Anticoagulant activity at low concentrations
Compatibility with blood gas and electrolyte measurements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dup 714

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.